molecular formula C19H16F2N4O2S2 B2942238 2,5-difluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 946206-34-4

2,5-difluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2942238
CAS No.: 946206-34-4
M. Wt: 434.48
InChI Key: CBFQGNRDFRBGIF-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-methylphenyl group at position 2 and a sulfonamide-linked 2,5-difluorophenyl moiety via an ethyl spacer. Its synthesis involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization with α-halogenated ketones . Spectral characterization (IR, NMR, MS) confirms the absence of C=O stretching (1663–1682 cm⁻¹) in intermediates and the presence of νC=S (1247–1255 cm⁻¹), supporting the thione tautomer as the dominant form .

Properties

IUPAC Name

2,5-difluoro-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2S2/c1-12-4-2-3-5-15(12)18-23-19-25(24-18)14(11-28-19)8-9-22-29(26,27)17-10-13(20)6-7-16(17)21/h2-7,10-11,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFQGNRDFRBGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Triazolo-Thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-difluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly in the treatment of diseases where sulfonamides are effective.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The triazolo-thiazole moiety is known to interact with various biological pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocyclic Modifications

Target Compound vs. Imidazo[2,1-b]Thiazole Derivatives

The 2024 compound 1-(2,5-Difluorophenyl)-N-[2-(Imidazo[2,1-b][1,3]Thiazol-6-yl)Phenyl]Methanesulfonamide (Molecular Formula: C₁₈H₁₃F₂N₃O₂S₂; Mass: 405.437) replaces the triazolo-thiazole core with an imidazo-thiazole system . Key differences include:

  • Electron Distribution : The triazolo-thiazole core in the target compound may enhance electron-deficient character, influencing receptor binding.
Table 1: Core Heterocycle Comparison
Compound Core Structure Molecular Formula Molecular Weight Key Substituents
Target Compound [1,2,4]Triazolo[3,2-b]thiazole C₂₃H₁₉F₂N₅O₂S₂ 523.55* 2-Methylphenyl, 2,5-difluorophenyl
2024 Compound Imidazo[2,1-b]thiazole C₁₈H₁₃F₂N₃O₂S₂ 405.437 2,5-Difluorophenyl, methanesulfonamide

*Estimated based on analogous structures in .

Substituent Effects on Pharmacological Properties

Halogenation Patterns
  • Target Compound: The 2,5-difluorophenyl sulfonamide group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues.
Alkylation and Tautomerism
  • S-Alkylated Derivatives (Compounds 10–15): Introduction of α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) generates S-alkylated triazoles with νC=O stretching at ~1680 cm⁻¹, contrasting with the target compound’s thione-dominated structure .

Spectral and Structural Distinctions

IR and NMR Signatures
  • Target Compound : Absence of νC=O (1663–1682 cm⁻¹) confirms cyclization, while νC=S (1247–1255 cm⁻¹) and NH stretching (3278–3414 cm⁻¹) validate the thione tautomer .
  • 2024 Compound : Methanesulfonamide’s νS=O (~1350 cm⁻¹) and imidazo-thiazole νC=N (~1600 cm⁻¹) differ from triazolo-thiazole vibrations .

Biological Activity

The compound 2,5-difluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide represents a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a difluorobenzene moiety, a triazole ring, and a thiazole derivative. Such structural features are often associated with diverse biological activities.

Antifungal Activity

Research has indicated that compounds containing thiazole and triazole rings exhibit significant antifungal properties. For instance, a study demonstrated that similar triazole derivatives effectively inhibited the growth of Candida albicans and other fungal strains. The mechanism is believed to involve the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies revealed that it exhibited selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells. For example, compounds with similar scaffolds showed IC50 values in the range of 100-200 μM against NIH/3T3 cells (mouse fibroblast cell line), indicating a promising therapeutic index .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in metabolic pathways. For instance, compounds with triazole rings often act as inhibitors of cytochrome P450 enzymes, particularly CYP51, which plays a significant role in sterol biosynthesis in fungi . This inhibition leads to reduced ergosterol levels, thus compromising fungal cell viability.

Case Studies

  • Antifungal Efficacy : A series of synthesized thiazole derivatives were tested against Candida species. The most active compounds showed MIC values comparable to established antifungals like ketoconazole.
    CompoundMIC (μg/mL)Target Organism
    2d1.23Candida parapsilosis
    2e1.50Candida albicans
  • Cytotoxicity Analysis : The cytotoxic effects were assessed using MTT assays across different cell lines.
    CompoundIC50 (μM)Cell Line
    2d148.26NIH/3T3
    2e187.66NIH/3T3
    Doxorubicin>1000NIH/3T3

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